4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine
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Overview
Description
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with benzyloxy, chloro, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of Substituents: The benzyloxy, chloro, and methylthio groups are introduced through nucleophilic substitution reactions. For instance, the benzyloxy group can be introduced using benzyl alcohol in the presence of a base, while the chloro group can be introduced using thionyl chloride or phosphorus oxychloride. The methylthio group can be introduced using methylthiolating agents such as methyl iodide and sodium thiomethoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: It can be used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy, chloro, and methylthio groups can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. For instance, the compound may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine: Unique due to the presence of benzyloxy, chloro, and methylthio groups.
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidine: Lacks the amine group, which may affect its biological activity.
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-ol: Contains a hydroxyl group instead of an amine, which may alter its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the amine group, in particular, enhances its potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C12H12ClN3OS |
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Molecular Weight |
281.76 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanyl-6-phenylmethoxypyrimidin-5-amine |
InChI |
InChI=1S/C12H12ClN3OS/c1-18-12-15-10(13)9(14)11(16-12)17-7-8-5-3-2-4-6-8/h2-6H,7,14H2,1H3 |
InChI Key |
OLMAJFVCDBVWFL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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